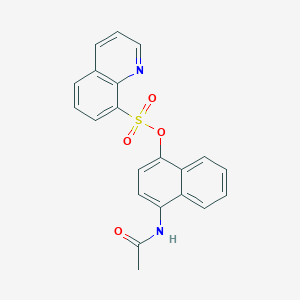
N,N-dibutyl-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-8-quinolinesulfonamide (DBQSA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBQSA is a sulfonamide derivative of 8-hydroxyquinoline and has been found to have various applications in the field of chemistry, biology, and medicine.
Applications De Recherche Scientifique
N,N-dibutyl-8-quinolinesulfonamide has been extensively studied for its various applications in scientific research. It has been found to have antimicrobial, antiviral, antitumor, and antifungal properties. N,N-dibutyl-8-quinolinesulfonamide has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N,N-dibutyl-8-quinolinesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. N,N-dibutyl-8-quinolinesulfonamide has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-dibutyl-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N,N-dibutyl-8-quinolinesulfonamide has also been found to induce oxidative stress in cells, which can lead to cell death. In addition, N,N-dibutyl-8-quinolinesulfonamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dibutyl-8-quinolinesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long shelf-life. N,N-dibutyl-8-quinolinesulfonamide is also stable under a wide range of conditions, making it suitable for use in various experiments. However, N,N-dibutyl-8-quinolinesulfonamide has some limitations as well. It is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N,N-dibutyl-8-quinolinesulfonamide. One area of research could be to further investigate its antimicrobial and antiviral properties. Another area of research could be to study its potential as a catalyst in various chemical reactions. Additionally, more research could be done to understand its mechanism of action and to identify potential targets for drug development. Overall, N,N-dibutyl-8-quinolinesulfonamide has shown great promise in scientific research and is a compound that deserves further investigation.
Figure 1: Chemical structure of N,N-dibutyl-8-quinolinesulfonamide (N,N-dibutyl-8-quinolinesulfonamide)
Méthodes De Synthèse
N,N-dibutyl-8-quinolinesulfonamide can be synthesized by the reaction of 8-hydroxyquinoline and butylamine in the presence of sulfuric acid. The reaction yields N,N-dibutyl-8-quinolinesulfonamide as a white crystalline solid, which can be further purified by recrystallization. The chemical structure of N,N-dibutyl-8-quinolinesulfonamide is shown in Figure 1.
Propriétés
Nom du produit |
N,N-dibutyl-8-quinolinesulfonamide |
|---|---|
Formule moléculaire |
C17H24N2O2S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
N,N-dibutylquinoline-8-sulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-3-5-13-19(14-6-4-2)22(20,21)16-11-7-9-15-10-8-12-18-17(15)16/h7-12H,3-6,13-14H2,1-2H3 |
Clé InChI |
TUSJZRCNHFPQIR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)
![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)


![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)